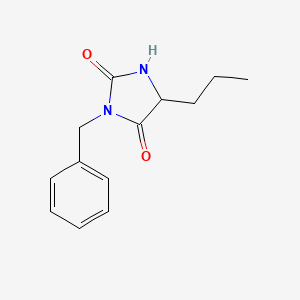
3-Benzyl-5-propylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-5-propylimidazolidine-2,4-dione is a heterocyclic compound with a molecular formula of C13H16N2O2 It belongs to the class of imidazolidine-2,4-dione derivatives, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5-propylimidazolidine-2,4-dione can be achieved through several synthetic routes. One common method involves the reaction of benzylamine with propylisocyanate to form the corresponding urea derivative. This intermediate is then cyclized under acidic conditions to yield the desired imidazolidine-2,4-dione compound.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale batch reactions. The process begins with the preparation of the urea intermediate, followed by cyclization in the presence of a suitable acid catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-5-propylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives with different substituents.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The benzyl and propyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium azide and benzyl chloride are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.
Medicine: Research has shown its potential as an anti-inflammatory and antitumor agent.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Benzyl-5-propylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis. The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Similar Compounds
5-Benzylthiazolidine-2,4-dione: This compound shares a similar core structure but contains a sulfur atom, which imparts different biological properties.
5-Phenylimidazolidine-2,4-dione: Similar in structure but with a phenyl group instead of a benzyl group, leading to variations in activity.
Uniqueness
3-Benzyl-5-propylimidazolidine-2,4-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of benzyl and propyl groups makes it a versatile compound with a wide range of applications in scientific research.
Properties
Molecular Formula |
C13H16N2O2 |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
3-benzyl-5-propylimidazolidine-2,4-dione |
InChI |
InChI=1S/C13H16N2O2/c1-2-6-11-12(16)15(13(17)14-11)9-10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9H2,1H3,(H,14,17) |
InChI Key |
VCEANLXUNGQGKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(=O)N(C(=O)N1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6,7,8-Tetrahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B14903971.png)
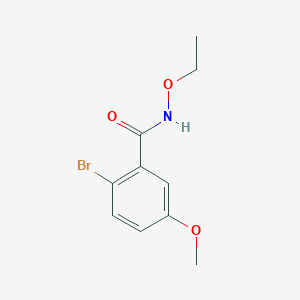
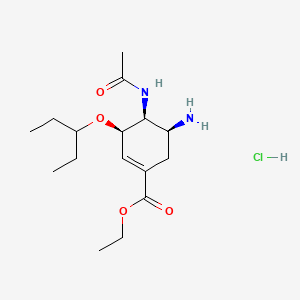
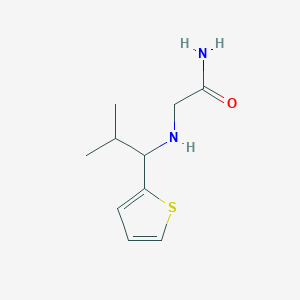
![(1S)-3,3'-Bis(3,5-dimethylphenyl)-1,1'-Binaphthalene]-2,2'-dicarboxylic acid](/img/structure/B14903993.png)
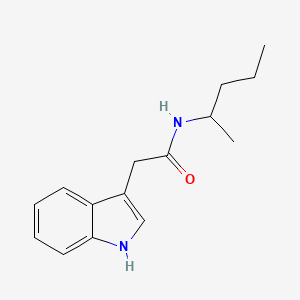
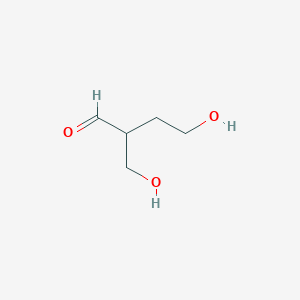
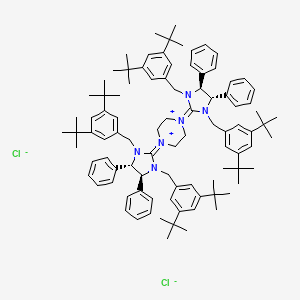
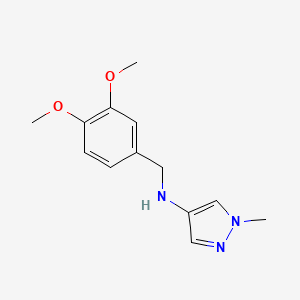
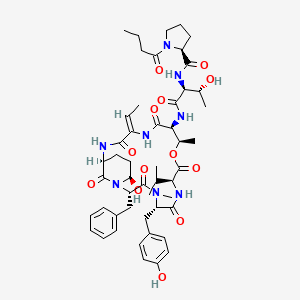
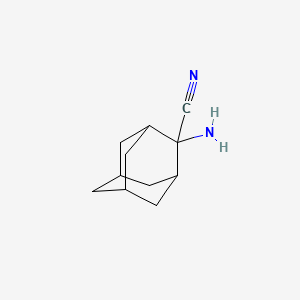
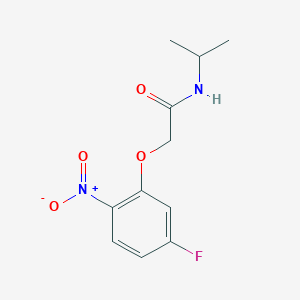
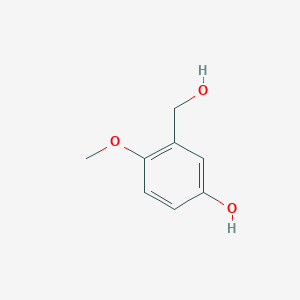
![2-[2,6-Bis(bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14904063.png)
